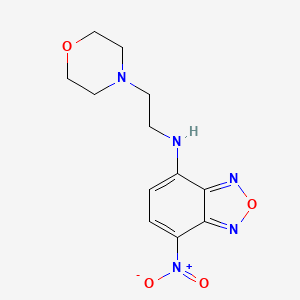
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzofurazan ring, a morpholinoethyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- typically involves multiple steps. One common method starts with the nitration of benzofurazan to introduce the nitro group. This is followed by the introduction of the morpholinoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofurazan derivatives with additional oxygen-containing functional groups, while reduction can produce amino-substituted benzofurazan compounds.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes. The morpholinoethyl group enhances its solubility and bioavailability, allowing it to effectively reach and interact with its targets. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- include other benzofurazan derivatives with different substituents, such as:
- Benzofurazan, 4-amino-7-nitro-
- Benzofurazan, 4-((2-dimethylaminoethyl)amino)-7-nitro-
- Benzofurazan, 4-((2-piperidinoethyl)amino)-7-nitro-
Uniqueness
What sets Benzofurazan, 4-((2-morpholinoethyl)amino)-7-nitro- apart is its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the morpholinoethyl group enhances its solubility and reactivity, making it particularly useful in various applications. Additionally, the nitro group provides a site for further chemical modifications, expanding its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
65427-71-6 |
|---|---|
Molekularformel |
C12H15N5O4 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
N-(2-morpholin-4-ylethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C12H15N5O4/c18-17(19)10-2-1-9(11-12(10)15-21-14-11)13-3-4-16-5-7-20-8-6-16/h1-2,13H,3-8H2 |
InChI-Schlüssel |
JTXDLKQJNMCRNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



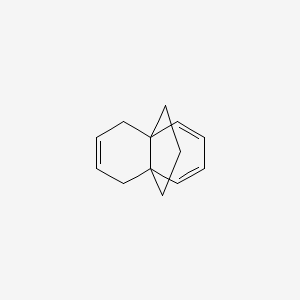
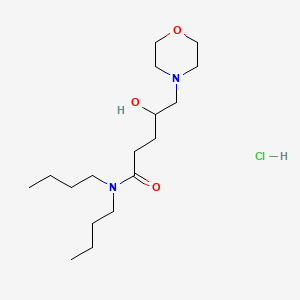
silane](/img/structure/B14494236.png)
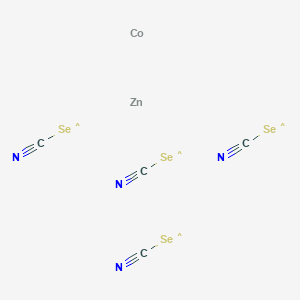
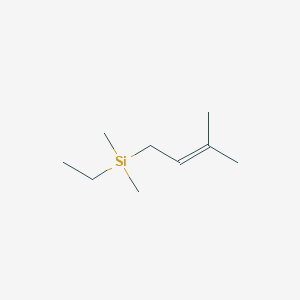
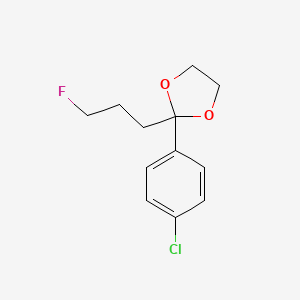
![[4-(Dimethylamino)-2-methylphenyl]ethene-1,1,2-tricarbonitrile](/img/structure/B14494284.png)

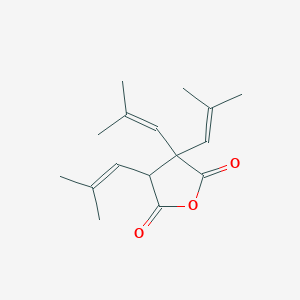
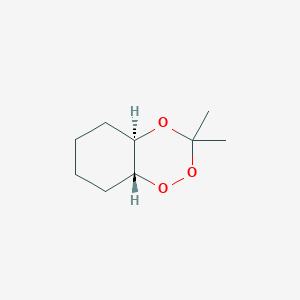
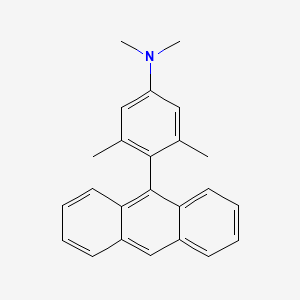
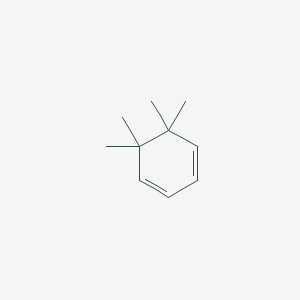
![N~1~,N~2~-Bis[(pyridin-2-yl)methyl]propane-1,2-diamine](/img/structure/B14494310.png)
